N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
“N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes a cyclopentyl group, a tolyloxy group, and a trifluoromethyl-substituted pyrazole ring. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the tolyloxy group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Cyclopentyl group introduction: This can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
“N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide” can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide” depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(o-tolyloxy)-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)acetamide
- N-cyclopentyl-2-(o-tolyloxy)-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)acetamide
Uniqueness
“N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide” is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclopentyl-2-(2-methylphenoxy)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O2/c1-15-6-2-5-9-17(15)28-14-19(27)26(16-7-3-4-8-16)13-12-25-11-10-18(24-25)20(21,22)23/h2,5-6,9-11,16H,3-4,7-8,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBGRUGIOHQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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